5-fluoro-2-(1H-1,2,4-triazol-5-ylsulfanyl)aniline
Overview
Description
5-fluoro-2-(1H-1,2,4-triazol-5-ylsulfanyl)aniline is a chemical compound with the molecular formula C8H7FN4S and a molecular weight of 210.23 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties, which include a fluorine atom and a triazole ring .
Preparation Methods
The synthesis of 5-fluoro-2-(1H-1,2,4-triazol-5-ylsulfanyl)aniline typically involves the reaction of 5-fluoro-2-nitroaniline with 1H-1,2,4-triazole-5-thiol under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux, and the product is isolated through filtration and recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
5-fluoro-2-(1H-1,2,4-triazol-5-ylsulfanyl)aniline undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions include sulfoxides, sulfones, and substituted anilines .
Scientific Research Applications
5-fluoro-2-(1H-1,2,4-triazol-5-ylsulfanyl)aniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-fluoro-2-(1H-1,2,4-triazol-5-ylsulfanyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and fluorine atom play crucial roles in binding to these targets, leading to the modulation of their activity . The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application .
Comparison with Similar Compounds
Similar compounds to 5-fluoro-2-(1H-1,2,4-triazol-5-ylsulfanyl)aniline include:
2-fluoro-5-(4H-1,2,4-triazol-4-yl)aniline: This compound has a similar structure but with a different substitution pattern on the triazole ring.
5-(5-amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole: This compound contains a triazole ring but with different functional groups.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a fluorine atom and a triazole ring, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
5-fluoro-2-(1H-1,2,4-triazol-5-ylsulfanyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN4S/c9-5-1-2-7(6(10)3-5)14-8-11-4-12-13-8/h1-4H,10H2,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVGDMGVVWJTJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)N)SC2=NC=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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